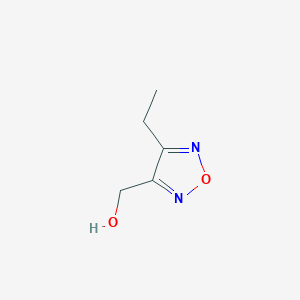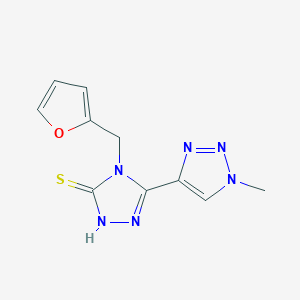
4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione, also known as FMME, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. This compound has been shown to bind to bacterial cell wall precursors, preventing the synthesis of peptidoglycan and leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. In addition to its antimicrobial properties, this compound has been shown to have antioxidant and anti-inflammatory effects. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione is its broad-spectrum antimicrobial activity, making it a promising candidate for the development of new antibiotics. However, further studies are needed to determine its efficacy in vivo and its potential for development as a clinical drug. Additionally, the synthesis of this compound can be challenging, and further optimization of the synthesis method is needed to improve the yield and purity of the compound.
将来の方向性
Future research on 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione should focus on its potential as an antibiotic and anticancer agent. In particular, studies are needed to determine its efficacy in vivo and its potential for development as a clinical drug. Additionally, the mechanism of action of this compound needs to be further elucidated to optimize its use as a therapeutic agent. Further optimization of the synthesis method is also needed to improve the yield and purity of the compound. Finally, the potential for this compound to be used in combination with other antibiotics or anticancer agents should be explored.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the fields of antimicrobial and anticancer research. Although further studies are needed to determine its efficacy in vivo and its potential for development as a clinical drug, this compound represents a promising avenue for the development of new antibiotics and anticancer agents.
合成法
4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione can be synthesized using a variety of methods, including the reaction of furfural with 4-amino-1,2,4-triazole-3-thiol in the presence of a catalyst. Another method involves the reaction of 1-methyl-1H-1,2,4-triazole-3-thiol with furfuryl bromide in the presence of a base. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
科学的研究の応用
4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been extensively studied for its potential therapeutic applications, including its antimicrobial, antifungal, and anticancer properties. In vitro studies have shown that this compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Furthermore, this compound has been shown to be effective against drug-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
4-(furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6OS/c1-15-6-8(11-14-15)9-12-13-10(18)16(9)5-7-3-2-4-17-7/h2-4,6H,5H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDXOZJXCSXWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

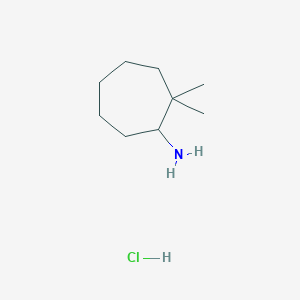
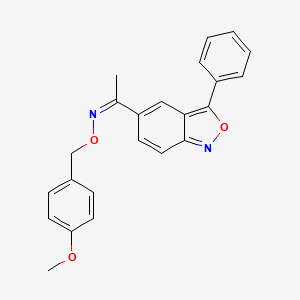
![(3R,8Ar)-3-propyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2574951.png)

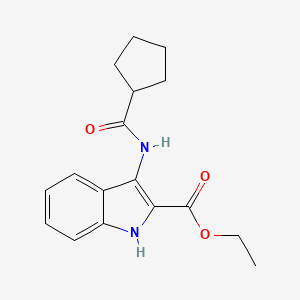
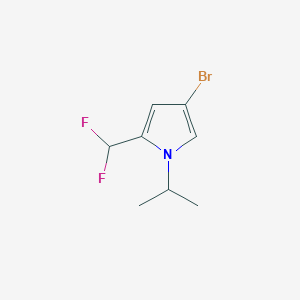
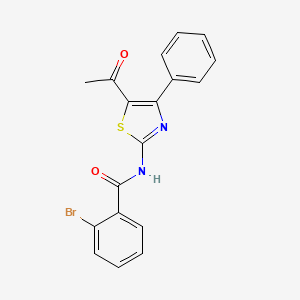
![N-({[1,1'-bi(cyclopropane)]-1-yl}methyl)-2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B2574960.png)
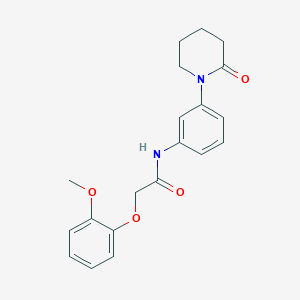

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2574963.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574964.png)
![2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2574965.png)
